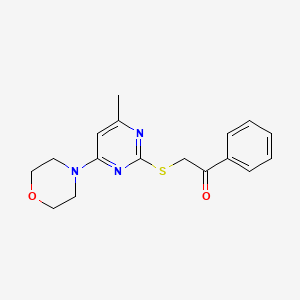
2-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of pyrimidine derivatives and is commonly referred to as MPTP.
Scientific Research Applications
Imaging Agents for Parkinson's Disease
The synthesis of HG-10-102-01, a compound structurally related to "2-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)-1-phenylethanone," and its precursor for potential use as Positron Emission Tomography (PET) imaging agents for Parkinson's disease, illustrates the application of such compounds in neurology and diagnostic imaging. This research indicates the potential of these compounds in understanding and diagnosing neurological disorders, particularly Parkinson's disease (Wang et al., 2017).
Antimicrobial and Antifungal Applications
Derivatives of "this compound" have been explored for their antimicrobial and antifungal properties. For instance, 4-thiazolidinones and 2-azetidinones derivatives have shown significant activity against bacterial and fungal strains. This research opens up avenues for developing novel antimicrobial agents, highlighting the compound's relevance in addressing resistance to existing antibiotics and the need for new therapeutic options (Patel & Patel, 2017).
Anticancer Activity
Another application area is the synthesis of derivatives that inhibit tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic benefits in cancer treatment. This underscores the compound's role in medicinal chemistry, particularly in designing new anticancer therapies (Lei et al., 2017).
Pain Management and Ulcerogenic Activity
Furthermore, novel pyrimidine derivatives synthesized from related compounds have been investigated for their analgesic and ulcerogenic activities. This research is significant for developing new pain management solutions with minimized side effects, such as ulcerogenic potential, highlighting the compound's importance in pharmaceutical sciences (Chaudhary et al., 2012).
HIV-1 Replication Inhibitors
Additionally, N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, potentially synthesized from compounds structurally related to "this compound," have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. This highlights the compound's application in virology and infectious diseases, presenting a new avenue for antiviral drug development (Che et al., 2015).
properties
IUPAC Name |
2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-11-16(20-7-9-22-10-8-20)19-17(18-13)23-12-15(21)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGPJEMUAPLVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731017.png)
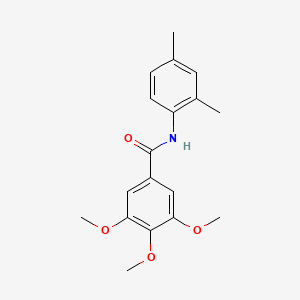
![3-(3-hydroxypropyl)-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione](/img/structure/B2731020.png)
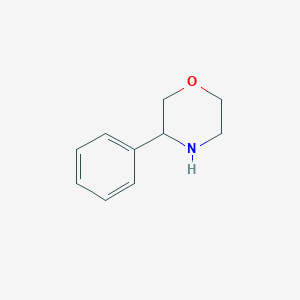
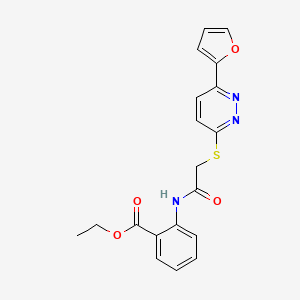
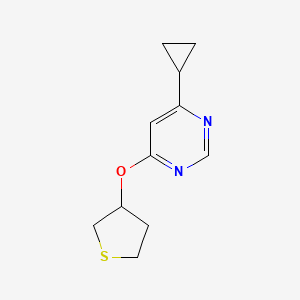

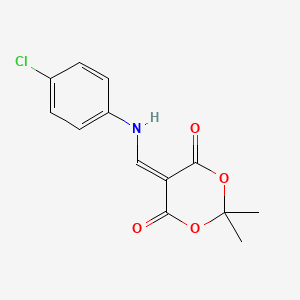
![N-(1-cyanocyclopentyl)-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]acetamide](/img/structure/B2731030.png)
![4-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2731033.png)
![N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2731035.png)
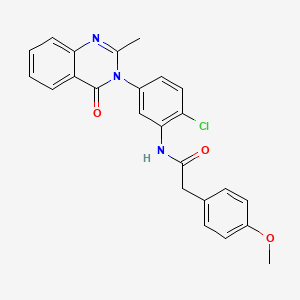

![2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2731038.png)